1-(4-Fluoro-3-methoxyphenyl)ethanone
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluoro and a methoxy group attached to a phenyl ring, with an ethanone group as the functional moiety
Biochemical Analysis
Biochemical Properties
1-(4-Fluoro-3-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modification of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating specific dosage levels at which the compound’s effects change significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic fluxes and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity and function, as it may interact with specific biomolecules or participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Additionally, solvent selection and purification steps are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoro-3-methoxybenzoic acid.
Reduction: 1-(4-Fluoro-3-methoxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its analogs may lead to the development of new therapeutic agents.
Industry: It is used in the manufacture of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methoxyphenyl)ethanone exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
1-(3-Chloro-4-methoxyphenyl)ethanone: Substitution of the fluoro group with a chloro group changes its electronic properties and reactivity.
1-(4-Methoxyphenyl)ethanone: Absence of the fluoro group affects its overall polarity and potential interactions in biological systems.
Uniqueness: 1-(4-Fluoro-3-methoxyphenyl)ethanone is unique due to the combined presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEGFUCYOHBDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379080 | |
Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64287-19-0 | |
Record name | 1-(4-Fluoro-3-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64287-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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